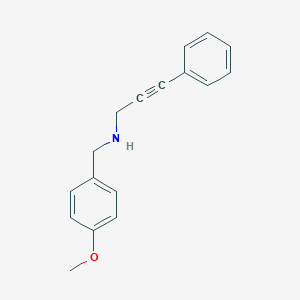![molecular formula C16H23NO2 B275852 4-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B275852.png)
4-[(Cyclooctylamino)methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Cyclooctylamino)methyl]benzoic acid, also known as Gabapentin, is a medication primarily used to treat seizures and neuropathic pain. It was first approved for medical use in the United States in 1993. Gabapentin belongs to a class of drugs called anticonvulsants, which work by decreasing abnormal activity in the brain. In recent years, Gabapentin has gained attention for its potential use in scientific research.
作用机制
The exact mechanism of action of 4-[(Cyclooctylamino)methyl]benzoic acid is not fully understood. It is believed to work by binding to a specific type of calcium channel in the brain, which reduces the release of certain neurotransmitters. This results in a decrease in abnormal activity in the brain, which can help to control seizures and reduce neuropathic pain.
Biochemical and Physiological Effects:
4-[(Cyclooctylamino)methyl]benzoic acid has a variety of biochemical and physiological effects on the body. It has been shown to modulate the release of neurotransmitters, including glutamate, GABA, and substance P. It has also been shown to have anti-inflammatory effects, which may contribute to its ability to reduce neuropathic pain.
实验室实验的优点和局限性
4-[(Cyclooctylamino)methyl]benzoic acid has several advantages as a tool for scientific research. It is a relatively safe and well-tolerated medication, which makes it suitable for use in animal studies and clinical trials. It also has a well-established pharmacokinetic profile, which means that its effects on the body are well understood. However, there are also limitations to the use of 4-[(Cyclooctylamino)methyl]benzoic acid in lab experiments. It is a complex molecule that requires specialized equipment and expertise to synthesize, which can make it difficult to obtain in large quantities. Additionally, its effects on the body are not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several potential future directions for research on 4-[(Cyclooctylamino)methyl]benzoic acid. One area of interest is its potential use as a treatment for anxiety disorders. Studies have shown that 4-[(Cyclooctylamino)methyl]benzoic acid may have anxiolytic effects, which could make it a useful alternative to traditional anti-anxiety medications. Another area of interest is its potential use in the treatment of addiction. 4-[(Cyclooctylamino)methyl]benzoic acid has been shown to reduce drug cravings and withdrawal symptoms in animal studies, which suggests that it may have potential as a treatment for substance use disorders. Finally, there is ongoing research into the potential use of 4-[(Cyclooctylamino)methyl]benzoic acid in the treatment of various neurological disorders, including Alzheimer's disease and multiple sclerosis.
合成方法
The synthesis of 4-[(Cyclooctylamino)methyl]benzoic acid involves the reaction of cyclohexanone with an amine, followed by the reaction of the resulting compound with phthalic anhydride. This process results in the formation of 4-[(Cyclooctylamino)methyl]benzoic acid. The synthesis of 4-[(Cyclooctylamino)methyl]benzoic acid is a complex process that requires skilled chemists and specialized equipment.
科学研究应用
4-[(Cyclooctylamino)methyl]benzoic acid has been studied extensively for its potential use in scientific research. It has been shown to have a variety of effects on the body, including the ability to modulate the release of neurotransmitters. This makes it a potentially useful tool for studying the mechanisms of neurotransmission and the effects of various drugs on the brain.
属性
产品名称 |
4-[(Cyclooctylamino)methyl]benzoic acid |
|---|---|
分子式 |
C16H23NO2 |
分子量 |
261.36 g/mol |
IUPAC 名称 |
4-[(cyclooctylamino)methyl]benzoic acid |
InChI |
InChI=1S/C16H23NO2/c18-16(19)14-10-8-13(9-11-14)12-17-15-6-4-2-1-3-5-7-15/h8-11,15,17H,1-7,12H2,(H,18,19) |
InChI 键 |
INWJMODGEPEVMC-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NCC2=CC=C(C=C2)C(=O)O |
规范 SMILES |
C1CCCC(CCC1)NCC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B275769.png)
![4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275772.png)
![4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275773.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275774.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275775.png)
![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-4-ylmethyl)amine](/img/structure/B275778.png)
![4-amino-N-[2-({[5-(2,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275780.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275781.png)
![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine](/img/structure/B275784.png)
![2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275785.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275787.png)
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275788.png)

